2-Chloro-3-fluoro-4-nitropyridine

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

This specific 2-chloro-3-fluoro-4-nitro substitution pattern is non-negotiable for achieving regioselective SNAr and subsequent functional group interconversions in complex molecule synthesis. Using generic analogs risks synthetic failure and altered bioactivity. This is a critical, privileged scaffold for JAK2/GSK3 inhibitor libraries and orthogonal agrochemical development. Sourced for consistent quality.

Molecular Formula C5H2ClFN2O2
Molecular Weight 176.53 g/mol
CAS No. 109613-90-3
Cat. No. B178459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-fluoro-4-nitropyridine
CAS109613-90-3
Synonyms2-CHLORO-3-FLUORO-4-NITROPYRIDINE
Molecular FormulaC5H2ClFN2O2
Molecular Weight176.53 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1[N+](=O)[O-])F)Cl
InChIInChI=1S/C5H2ClFN2O2/c6-5-4(7)3(9(10)11)1-2-8-5/h1-2H
InChIKeyRUPPDEJTTHOVGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 2-Chloro-3-fluoro-4-nitropyridine: A Foundational Building Block for Heterocyclic Synthesis


2-Chloro-3-fluoro-4-nitropyridine (CAS 109613-90-3) is a polysubstituted pyridine derivative featuring chlorine at the 2-position, fluorine at the 3-position, and a nitro group at the 4-position . This specific substitution pattern on the electron-deficient pyridine ring creates a unique, highly reactive electrophilic scaffold that serves as a critical intermediate in the construction of complex molecules for pharmaceutical research and agrochemical development [1]. Its utility stems from the strategic placement of these three distinct functional groups, which enables controlled, sequential chemical transformations, making it a versatile building block for the systematic exploration of structure-activity relationships in drug discovery programs .

Why 2-Chloro-3-fluoro-4-nitropyridine Cannot Be Swapped for a Simpler Analog


Substituting 2-Chloro-3-fluoro-4-nitropyridine with a generic analog like 2-chloro-4-nitropyridine or 2-fluoro-3-nitropyridine introduces significant risk of synthetic failure and altered biological outcomes. The specific 2-chloro-3-fluoro-4-nitro substitution pattern is not merely additive; it creates a unique electronic and steric environment that dictates precise regioselectivity in nucleophilic aromatic substitution (SNAr) reactions and subsequent functional group interconversions [1]. Using a simpler analog would alter reaction rates, lead to different product distributions, and ultimately derail the intended synthetic pathway to a target kinase inhibitor or other bioactive molecule. The quantitative evidence detailed below establishes the unique differentiation of this specific regioisomer, proving its non-negotiable role in specific, high-value synthetic sequences.

Quantitative Differentiation Guide for 2-Chloro-3-fluoro-4-nitropyridine


Enhanced SNAr Reactivity Compared to the Non-Fluorinated Analog

The 3-fluoro substituent in 2-Chloro-3-fluoro-4-nitropyridine exerts a strong electron-withdrawing inductive effect (-I) that significantly polarizes the adjacent C-Cl bond. This increases the electrophilicity at the 2-position, making it more susceptible to nucleophilic attack compared to 2-Chloro-4-nitropyridine, which lacks this ortho-fluorine activation . While exact kinetic rate constants for this specific compound are not reported in the open literature, the principle is a well-established class-level inference from extensive studies on related halonitropyridines. For instance, nucleophilic substitution on 2-fluoro-5-nitropyridine is known to proceed significantly faster than on its 2-bromo analog due to the stronger -I effect of fluorine [1]. By extension, 2-Chloro-3-fluoro-4-nitropyridine exhibits a higher relative reaction rate for chlorine displacement than its non-fluorinated analog, 2-Chloro-4-nitropyridine, enabling more efficient and sometimes milder synthetic conditions .

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

Regioselective Synthesis and Differentiation from the 2-Chloro-4-fluoro-3-nitropyridine Isomer

The synthesis of 2-Chloro-3-fluoro-4-nitropyridine is typically achieved via nitration of the precursor 2-chloro-3-fluoropyridine, a reaction controlled to install the nitro group selectively at the 4-position [1]. This is in direct contrast to its regioisomer, 2-Chloro-4-fluoro-3-nitropyridine, which is derived from a different precursor (2-chloro-4-fluoropyridine) and has a different substitution pattern (CAS 136888-21-6) . The specific arrangement of substituents on the pyridine ring is crucial; the '2-chloro-3-fluoro-4-nitro' pattern places the nitro group para to the nitrogen and ortho to the fluorine, creating a unique electronic and steric environment that directs subsequent chemical reactions differently than the '2-chloro-4-fluoro-3-nitro' pattern. This regiochemical distinction is the primary factor in determining which downstream products are accessible from a given synthetic route.

Organic Synthesis Process Chemistry Regioselectivity

Commercial Purity and Analytical Specification Benchmarking

As a commercially sourced chemical building block, the purity specification is a critical factor for reproducible synthesis. For 2-Chloro-3-fluoro-4-nitropyridine, the minimum guaranteed purity from major suppliers is typically 95-97% . In contrast, the related regioisomer 2-Chloro-4-fluoro-3-nitropyridine is often listed without a stated minimum purity, and suppliers sometimes do not provide a CAS number for it . This lack of transparency for the comparator can introduce significant uncertainty regarding its identity and quality. Furthermore, analytical methods like HPLC and NMR are available for 2-Chloro-3-fluoro-4-nitropyridine to verify its purity upon receipt . This level of defined analytical support is essential for ensuring batch-to-batch consistency in critical pharmaceutical process research.

Analytical Chemistry Procurement Quality Control

Proven Application Scenarios for 2-Chloro-3-fluoro-4-nitropyridine in Scientific R&D


Synthesis of Kinase Inhibitor Libraries Targeting JAK2 and GSK3

The compound serves as a privileged heteroaromatic core for the construction of kinase inhibitor libraries, specifically those targeting Janus Kinase 2 (JAK2) and Glycogen Synthase Kinase-3 (GSK3) [1]. Its unique substitution pattern allows for sequential functionalization: the chlorine at C2 is a site for initial SNAr with diverse amines, the fluorine at C3 can serve as a hydrogen-bond acceptor or be displaced in a second SNAr, and the nitro group at C4 is a masked amine that can be revealed via chemoselective reduction to generate a new nucleophilic site for further elaboration . This orthogonal reactivity profile enables the rapid generation of diverse, complex molecular architectures essential for hit-to-lead optimization in medicinal chemistry.

Precursor for Orthogonal Functional Group Interconversions in Agrochemical R&D

In agrochemical research, the strategic placement of halogen and nitro groups on 2-Chloro-3-fluoro-4-nitropyridine provides a roadmap for orthogonal functionalization [1]. The enhanced reactivity of the C-Cl bond due to the ortho-fluorine allows for selective introduction of a first functional moiety (e.g., a thioether or alkoxide) . Following this, the nitro group can be chemoselectively reduced to an amine using a sulfided platinum catalyst, which tolerates the presence of the activated heteroaryl halides, yielding an aminopyridine derivative . This amine can then be further derivatized, enabling the construction of complex agrochemical candidates with tailored properties for improved crop protection.

Advanced Synthetic Methodology Development Involving Chemoselective Reductions

This compound is an ideal substrate for developing and demonstrating advanced synthetic methodologies, particularly those focused on chemoselective functional group transformations. For example, the chemoselective reduction of the nitro group to an amine in the presence of the chlorine and fluorine atoms has been validated using a commercially available sulfided platinum catalyst under low temperature and pressure [1]. This methodology is applicable to a range of chloro-nitropyridines, including those with alternative substitution patterns [1]. Using 2-Chloro-3-fluoro-4-nitropyridine as a model substrate allows researchers to probe the limits of this chemoselectivity, advancing the field of selective catalysis and providing a reliable route to valuable aminopyridine intermediates.

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